molecular formula C14H7NO2S B14171050 3H-[1]benzothiolo[3,2-e]indole-1,2-dione CAS No. 372974-30-6

3H-[1]benzothiolo[3,2-e]indole-1,2-dione

Cat. No.: B14171050
CAS No.: 372974-30-6
M. Wt: 253.28 g/mol
InChI Key: QBQBUTPHASZOAU-UHFFFAOYSA-N
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Description

3H-1benzothiolo[3,2-e]indole-1,2-dione is a heterocyclic compound that features both indole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1benzothiolo[3,2-e]indole-1,2-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of substituted benzoyl chlorides, ammonium thiocyanate, and isatin in anhydrous acetone to form N-(2,3-dioxo-2,3-dihydro-1H-indole-1-carbothioyl)benzamides. These intermediates are then condensed with hydrazine hydrate in anhydrous ethanol under reflux to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for 3H-1benzothiolo[3,2-e]indole-1,2-dione are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-1benzothiolo[3,2-e]indole-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or benzothiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the core structure.

Scientific Research Applications

3H-1benzothiolo[3,2-e]indole-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-1benzothiolo[3,2-e]indole-1,2-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-1benzothiolo[3,2-e]indole-1,2-dione is unique due to the presence of both indole and benzothiophene rings, which confer distinct electronic and steric properties. This dual-ring system enhances its potential for diverse chemical modifications and applications in various fields.

Properties

CAS No.

372974-30-6

Molecular Formula

C14H7NO2S

Molecular Weight

253.28 g/mol

IUPAC Name

3H-[1]benzothiolo[3,2-e]indole-1,2-dione

InChI

InChI=1S/C14H7NO2S/c16-13-12-8(15-14(13)17)5-6-10-11(12)7-3-1-2-4-9(7)18-10/h1-6H,(H,15,16,17)

InChI Key

QBQBUTPHASZOAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=CC4=C3C(=O)C(=O)N4

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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